

Application Notes and Protocols for Inarigivir Ammonium in vivo Research

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Compound of Interest		
Compound Name:	Inarigivir ammonium	
Cat. No.:	B8198286	Get Quote

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Introduction

Inarigivir ammonium, a salt form of Inarigivir (also known as SB 9200, ORI-9020, or GS 9992), is a potent agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Its mechanism of action involves the activation of these pattern recognition receptors, which triggers a downstream signaling cascade leading to the production of interferons and other proinflammatory cytokines. This innate immune stimulation, coupled with a direct antiviral effect on Hepatitis B Virus (HBV) RNA packaging and reverse transcription, makes Inarigivir a subject of significant interest in antiviral research, particularly for chronic HBV infection.[3][4] While the oral prodrug formulation, inarigivir soproxil, has been evaluated in human clinical trials, preclinical in vivo studies have often utilized the parent compound.[1][3] The ammonium salt of Inarigivir is often used to improve water solubility and stability without altering the compound's biological activity at equivalent molar concentrations.[5]

It is important to note that the clinical development of inarigivir soproxil for HBV was halted due to safety concerns, including serious adverse events observed in a Phase IIb trial.[6] Therefore, careful dose-response studies and safety monitoring are critical in any new in vivo investigations.



Data Presentation: Efficacy of Inarigivir in vivo Models

The following tables summarize the effective dosages and observed outcomes of Inarigivir in both preclinical animal models and human clinical trials.

Table 1: Inarigivir Efficacy in a Murine Model of Hepatitis B

Animal Model	Dosing Regimen	Administration Route	Key Findings
HBV Transgenic Mice	100 mg/kg/day	Intraperitoneal (IP)	Significantly reduced viral DNA in the liver. [5]
HBV Transgenic Mice	0.5 - 1.6 mg/kg/day	Intraperitoneal (IP)	Identified as the minimal effective dose range for reducing liver HBV DNA.[5]

Table 2: Inarigivir Soproxil Efficacy in Human Clinical Trials for Chronic Hepatitis B (ACHIEVE Trial)

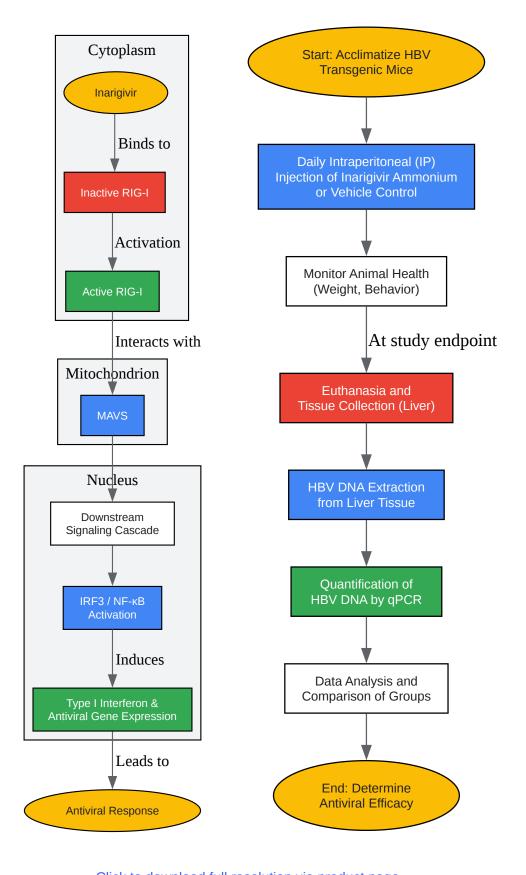


Patient Population	Dosing Regimen	Administration Route	Key Findings
Treatment-naïve CHB patients	25 mg, once daily for 12 weeks	Oral	Significant antiviral effects on HBV replication.[3][7]
Treatment-naïve CHB patients	50 mg, once daily for 12 weeks	Oral	Dose-dependent reductions in HBV DNA and RNA.[7]
Treatment-naïve CHB patients	100 mg, once daily for 12 weeks	Oral	Continued dose- dependent reductions in HBV DNA and RNA.[7]
Treatment-naïve CHB patients	200 mg, once daily for 12 weeks	Oral	Activation of innate and adaptive immune responses noted at this and higher doses. [3][7]

Signaling Pathway and Experimental Workflow Inarigivir Mechanism of Action: RIG-I Signaling Pathway

Inarigivir activates the RIG-I signaling pathway. Upon binding of Inarigivir, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS). This initiates a signaling cascade that results in the activation of transcription factors like IRF3 and NF-κB, which in turn induce the expression of type I interferons and other antiviral genes.





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